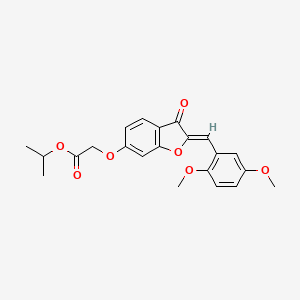

(Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Descripción

“(Z)-Isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate” is a benzofuran-derived compound featuring a Z-configured benzylidene moiety at the 2-position of the benzofuran core. The molecule includes a 2,5-dimethoxy-substituted aromatic ring, a ketone group at position 3, and an isopropyl ester-linked acetoxy group at position 6. Its structural complexity arises from the conjugation of the benzylidene group with the benzofuran system, which influences its electronic and steric properties. The compound’s synthesis likely involves aldol condensation to form the benzylidene linkage, followed by esterification with isopropyl alcohol .

Propiedades

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-16-5-7-17-19(11-16)29-20(22(17)24)10-14-9-15(25-3)6-8-18(14)26-4/h5-11,13H,12H2,1-4H3/b20-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNZRFALMOPJSZ-JMIUGGIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C23H24O8

- Molecular Weight : 428.4 g/mol

- IUPAC Name : (Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases.

The biological activity of (Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.

- Modulation of Signaling Pathways : It is believed to affect signaling cascades such as MAPK and NF-kB, which play critical roles in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells.

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Inhibition of cell growth | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Studies

-

Study on Anticancer Effects :

A study conducted on human breast cancer cell lines demonstrated that (Z)-isopropyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors. -

Research on Anti-inflammatory Properties :

In an animal model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of benzofuran derivatives with modifications at the 6-position ester group and the 2-position benzylidene substituent. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Methyl 2-((2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS 858762-06-8)

- Molecular Formula : C₂₀H₁₈O₇

- Molecular Weight : 370.4 g/mol

- Key Difference : Methyl ester group instead of isopropyl ester.

- Physicochemical Properties :

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate (CAS 858761-96-3)

- Molecular Formula : C₁₈H₁₆O₇S

- Molecular Weight : ~392.4 g/mol (calculated)

- Key Difference : Methanesulfonate group replaces the acetoxy ester.

- Physicochemical Properties :

- The sulfonate group enhances water solubility due to its ionic character but reduces membrane permeability .

Target Compound: (Z)-Isopropyl 2-((2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Molecular Formula : C₂₂H₂₂O₇ (inferred)

- Molecular Weight : ~398.4 g/mol (calculated)

- Key Features :

Spectroscopic and Crystallographic Insights

- Methyl vs. Isopropyl Ester :

- ¹H NMR : The isopropyl ester’s methine proton (OCH(CH₃)₂) appears as a septet (~δ 5.0–5.2 ppm), while methyl ester protons (OCH₃) resonate as a singlet (~δ 3.7 ppm) .

- Crystallography : Software like SHELXL and ORTEP-3 have been instrumental in resolving benzofuran derivatives’ crystal structures, highlighting conformational differences induced by ester groups .

Stability and Reactivity

- The isopropyl ester’s steric hindrance reduces susceptibility to nucleophilic attack, enhancing stability under acidic/basic conditions compared to the methyl ester.

- The methanesulfonate’s ionic character makes it less reactive in non-polar environments but more stable in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.